molecular formula C12H15BClNO3 B595308 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde CAS No. 1310404-21-7

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde

Cat. No. B595308
M. Wt: 267.516
InChI Key: UJNMNOFROFLSQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde (abbreviated as 2C4TMN) is a compound that has been studied for its potential applications in scientific research. It is a small molecule derived from nicotinic acid and has been found to have a variety of effects on biochemical and physiological processes.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde involves the reaction of 2-chloronicotinaldehyde with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base.

Starting Materials
2-chloronicotinaldehyde, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, Palladium catalyst, Base

Reaction
Step 1: Dissolve 2-chloronicotinaldehyde (1.0 equiv) and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv) in a suitable solvent such as toluene or DMF., Step 2: Add a palladium catalyst such as PdCl2(dppf) (5 mol%) to the reaction mixture., Step 3: Add a base such as triethylamine (2.0 equiv) to the reaction mixture., Step 4: Heat the reaction mixture to reflux for several hours until the reaction is complete., Step 5: Allow the reaction mixture to cool and then filter off any solids., Step 6: Purify the crude product by column chromatography using a suitable eluent such as hexane/ethyl acetate to obtain the desired product, 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde.

Scientific Research Applications

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde has been studied for its potential applications in scientific research. It has been used in studies of the regulation of gene expression, as well as in the study of the effects of drugs on the nervous system. It has also been studied for its potential therapeutic applications, such as in the treatment of depression and anxiety.

Mechanism Of Action

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde is believed to act as an agonist of the nicotinic acetylcholine receptor (nAChR). This receptor is involved in regulating neurotransmitter release and is involved in the regulation of many physiological processes, such as learning and memory. By binding to the nAChR, 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde is thought to activate the receptor and thus modulate the release of neurotransmitters.

Biochemical And Physiological Effects

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde has been found to have a variety of effects on biochemical and physiological processes. In particular, it has been found to modulate the release of neurotransmitters, such as dopamine and serotonin, which can affect mood and behavior. It has also been found to modulate the expression of certain genes, which can affect cell growth and development.

Advantages And Limitations For Lab Experiments

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, and it is relatively stable, which makes it easy to store and transport. However, it is also important to note that 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde is a potent agonist of the nAChR and can have significant effects on biochemical and physiological processes. Therefore, it is important to be aware of the potential risks associated with its use in lab experiments.

Future Directions

There are a number of potential future directions for the use of 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde in scientific research. For example, it could be used to further study the effects of drugs on the nervous system and to develop new therapeutic treatments for depression and anxiety. It could also be used to study the regulation of gene expression and to develop new treatments for diseases related to gene regulation. Additionally, it could be used to study the effects of 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde on other biochemical and physiological processes, such as metabolism and inflammation. Finally, it could be used to develop new methods of synthesizing and purifying 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde for use in lab experiments.

properties

IUPAC Name

2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BClNO3/c1-11(2)12(3,4)18-13(17-11)9-5-6-15-10(14)8(9)7-16/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNMNOFROFLSQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678188
Record name 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde

CAS RN

1310404-21-7
Record name 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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